molecular formula C14H13NO4S B2475391 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide CAS No. 1172906-17-0

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2475391
CAS No.: 1172906-17-0
M. Wt: 291.32
InChI Key: GZMRNXWEQZHMMK-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide is a hybrid molecule featuring a thiophene-2-carboxamide core linked via an ethoxyethyl chain to a 1,3-benzodioxole moiety.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(13-2-1-7-20-13)15-5-6-17-10-3-4-11-12(8-10)19-9-18-11/h1-4,7-8H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRNXWEQZHMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Ethyl Chain: The benzodioxole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a suitable dione with elemental sulfur.

    Coupling Reaction: The benzodioxole-ethyl intermediate is coupled with the thiophene ring using a carboxylation reaction, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their distinguishing features, and research findings:

Compound Structural Features Synthesis & Properties Biological/Physical Insights References
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide Ethoxyethyl linker between benzodioxole and thiophene carboxamide. Presumed amide coupling; potential for enhanced solubility due to flexible linker. Not explicitly reported, but benzodioxole derivatives often exhibit CNS activity. -
N-[(2H-1,3-Benzodioxol-5-yl)methyl]thiophene-2-carboxamide Methylene (-CH2-) linker instead of ethoxyethyl. Synthesized via similar amidation; shorter linker may reduce conformational flexibility. Higher rigidity could influence binding affinity in biological targets.
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl substituent replaces benzodioxole. Prepared via acetonitrile reflux of 2-thiophenecarbonyl chloride and 2-nitroaniline. Exhibits weak C–H⋯O/S interactions in crystal packing; nitro group enhances electron deficiency.
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole ring and nitro-thiophene core. HATU-mediated coupling in DMF; nitro group may improve antibacterial activity. Part of a narrow-spectrum antibacterial series; mechanism linked to nitro group reactivity.
(E)-N-(2-(2-(2-Ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide Hydrazinyl linker and ethoxybenzylidene group. Hydrazine-based synthesis; introduces hydrogen-bonding sites. Hydrazine moiety may enhance metal chelation or target enzyme active sites.

Key Structural and Functional Differences

  • Linker Flexibility : The ethoxyethyl chain in the target compound likely improves solubility and conformational adaptability compared to the rigid methylene linker in . This flexibility could modulate pharmacokinetic properties (e.g., membrane permeability).
  • Aromatic Substituents: Replacing benzodioxole with nitrophenyl () or thiazole () alters electronic properties.
  • Hydrogen Bonding : Compounds with hydrazine linkers () or nitro groups () exhibit distinct intermolecular interactions, influencing crystal packing (e.g., C–H⋯O vs. C–H⋯S) and solubility.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structural composition that includes a benzodioxole moiety , an ethyl chain , and a thiophene ring linked to a carboxamide group. This combination is significant as it imparts distinct electronic properties that may enhance its biological activity.

Property Details
IUPAC Name N-[2-(1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide
Molecular Formula C14H13NO4S
CAS Number 1172906-17-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies have shown IC50 values for COX-2 inhibition ranging from 0.04 to 0.46 μM, indicating potent anti-inflammatory properties .
  • Receptor Binding : The compound may also modulate receptor activities involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anti-inflammatory Activity

A significant area of research has focused on the anti-inflammatory properties of this compound. In various studies:

  • Inflammation Models : The compound demonstrated superior anti-inflammatory effects compared to standard drugs like sodium diclofenac, with rapid onset and sustained action over several hours .
  • Cytokine Modulation : It has been shown to significantly reduce levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), further supporting its role in inflammation modulation .

Anticancer Potential

This compound has been explored for its anticancer properties:

  • Cell Viability Studies : Research indicates that this compound can inhibit the viability of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : The anticancer activity may be linked to its ability to inhibit specific kinases involved in tumor growth and metastasis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on COX Inhibition : A study involving various synthesized compounds showed that those similar to this compound exhibited significant COX inhibition with promising anti-inflammatory outcomes .
  • Anticancer Efficacy : In vitro experiments demonstrated that the compound effectively reduced glioma cell viability while sparing normal astrocytes, indicating a favorable therapeutic index .

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